molecular formula C12H18BrNO B13286043 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol

Cat. No.: B13286043
M. Wt: 272.18 g/mol
InChI Key: ZTODSAHSMWNHAZ-UHFFFAOYSA-N
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Description

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is an organic compound that belongs to the class of propanolamines It features a bromophenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol typically involves the reaction of 3-bromophenylpropylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products include 3-{[1-(3-bromophenyl)propyl]amino}propanone or 3-{[1-(3-bromophenyl)propyl]amino}propanal.

    Reduction: The major product is 3-{[1-(phenyl)propyl]amino}propan-1-ol.

    Substitution: The major products depend on the substituent introduced, such as 3-{[1-(3-hydroxyphenyl)propyl]amino}propan-1-ol.

Scientific Research Applications

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol
  • 3-{[1-(2-Bromophenyl)propyl]amino}propan-1-ol
  • 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol

Uniqueness

3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol is unique due to the specific position of the bromine atom on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

3-[1-(3-bromophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18BrNO/c1-2-12(14-7-4-8-15)10-5-3-6-11(13)9-10/h3,5-6,9,12,14-15H,2,4,7-8H2,1H3

InChI Key

ZTODSAHSMWNHAZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Br)NCCCO

Origin of Product

United States

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